N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]
Description
N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide] is a chemical compound with a unique structure that includes a propane-1,3-diyl backbone and two N-(1-cyanoethyl)acetamide groups
Properties
CAS No. |
61797-80-6 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[3-[acetyl(1-cyanoethyl)amino]propyl]-N-(1-cyanoethyl)acetamide |
InChI |
InChI=1S/C13H20N4O2/c1-10(8-14)16(12(3)18)6-5-7-17(13(4)19)11(2)9-15/h10-11H,5-7H2,1-4H3 |
InChI Key |
ZVZFUVGTWKYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(CCCN(C(C)C#N)C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide] typically involves the reaction of propane-1,3-diamine with acetic anhydride and acrylonitrile. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Propane-1,3-diamine, acetic anhydride, and acrylonitrile.
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyano or acetamide groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide] involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites and preventing substrate access.
Modulate Pathways: Affecting signaling pathways involved in cell growth and differentiation.
Interact with Proteins: Modifying protein structures and functions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Similar structure but with amino groups instead of cyanoethyl groups.
N,N’-Bis(salicylidene)-1,3-propanediamine: Contains salicylidene groups instead of acetamide groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar backbone but with aminoethyl groups.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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